N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives involves multiple steps, including cyclization, acetylation, and sometimes Pummerer-type cyclization or iodine-mediated cyclization for structural modifications. For example, (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides have been synthesized from 2-vinylbenzonitrile derivatives through a process involving iodine-mediated cyclization (Kobayashi et al., 2007). Such methodologies could be adapted or serve as a foundation for the synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives often features non-planar cyclohexene rings with substituents extending from different sides of the unit. Crystal structure and Hirshfeld surface analysis provide insights into the intramolecular interactions and molecular packing within the crystal lattice (Akkurt et al., 2021). Understanding these structural characteristics is crucial for predicting the behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical behavior of tetrahydroisoquinoline derivatives can be complex, involving reactions such as cyclization, nucleophilic substitution, and rearrangement. For instance, 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides undergo Smiles-type rearrangement under certain conditions, leading to unexpected products (Sirakanyan et al., 2015). These reactions highlight the compound's potential for chemical modifications and optimizations.
Physical Properties Analysis
The physical properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data on this compound may not be available, related compounds exhibit characteristics that can be analyzed through techniques like X-ray crystallography and spectroscopic methods to infer the physical properties (Akkurt et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from functional group analysis and reaction behavior in various conditions. Studies on related tetrahydroisoquinoline derivatives reveal insights into their potential interactions and transformations under different chemical conditions (Sirakanyan et al., 2015). These properties are essential for understanding the compound's potential applications and for developing new synthetic routes.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Facile Synthesis Methods
A study highlights a high-yielding cyclization process, demonstrating the synthesis of compounds related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide. This process underscores the compound's role in facilitating the synthesis of complex organic molecules, such as (±)-crispine A, showcasing its importance in organic chemistry research (King, 2007).
Pharmacological Research
Anticonvulsant Activity
Derivatives of tetrahydroisoquinoline, closely related to the compound , have been synthesized and tested for their anticonvulsant activity. These studies illustrate the potential of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide derivatives in contributing to the development of new anticonvulsant drugs (Russo et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)23-7-6-13-2-4-16(8-14(13)10-23)22-19(25)11-26-18-5-3-15(20)9-17(18)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJYTYMNWMPVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.